Asparanin A

cytotoxicity steroidal saponin IC50

Asparanin A is a rigorously authenticated (25S)-5β-spirostan-3β-ol 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside isolated from Asparagus officinalis. Its distinct 25S/5β stereochemistry and specific diglycosylation confer dual PI3K/AKT/mTOR and Ras/ERK/MAPK pathway activity unmatched by congeners such as Asparanin B or Dioscin. It uniquely induces G0/G1 arrest in endometrial cancer cells vs. G2/M arrest in hepatocellular carcinoma models—a differential checkpoint selectivity profile essential for comparative oncology studies and anti-metastasis research targeting miR-6236-p5, KITLG, PDGFD, and NRAS. ≥98% purity ensures reproducible in vitro and in vivo xenograft results.

Molecular Formula C39H64O13
Molecular Weight 740.9 g/mol
Cat. No. B1259912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsparanin A
Synonymsasparanin A
Molecular FormulaC39H64O13
Molecular Weight740.9 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1
InChIInChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1
InChIKeyMMTWXUQMLQGAPC-XIBAMJMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asparanin A: A Steroidal Saponin from Asparagus officinalis with Demonstrated In Vitro and In Vivo Anticancer Activity


Asparanin A (AA) is a naturally occurring steroidal saponin primarily isolated from the roots of *Asparagus officinalis* L. (garden asparagus) [1]. It has also been identified in other *Asparagus* species, including *A. oligoclonos*, *A. racemosus*, and *A. adscendens*, as well as in *Yucca schidigera* [2]. Chemically, it is characterized as (25S)-5β-spirostan-3β-ol 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside, with a molecular formula of C₃₉H₆₄O₁₃ and a molecular weight of 740.9 g/mol [3]. Its documented pharmacological properties center primarily on cytotoxic and antineoplastic activity, with additional reports of antimicrobial and antifungal potential .

Why Generic Steroidal Saponins Cannot Substitute for Asparanin A in Targeted Oncology Research


Asparanin A cannot be reliably substituted by other steroidal saponins from *Asparagus* species, such as Asparanin B (Shatavarin IV), Aspaoligonins A/B, or even more distantly related saponins like Dioscin or Protodioscin, due to its distinct aglycone core (spirostanol), specific glycosylation pattern (3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside), and unique stereochemical configuration (25S, 5β) [1]. Even structurally similar in-class compounds can exhibit divergent biological activities; for example, Asparanin A demonstrates potent, broad-spectrum in vitro cytotoxicity with IC₅₀ values in the low micromolar range across multiple human tumor cell lines, a property not uniformly shared by its congeners [2]. Furthermore, its mechanism of action involves the coordinated induction of cell cycle arrest (G0/G1 or G2/M, depending on the cell line) and mitochondrial-mediated apoptosis via the PI3K/AKT/mTOR and Ras/ERK/MAPK pathways, which differs from the mechanisms reported for other *Asparagus* saponins [3]. Procurement of the precise, analytically characterized compound is therefore essential for reproducible research outcomes, as even subtle differences in glycosylation can profoundly impact cellular uptake, target engagement, and downstream signaling.

Quantitative Evidence for Asparanin A: Differentiating Data for Scientific Selection


Potent and Broad-Spectrum In Vitro Cytotoxicity Against Human Tumor Cell Lines Compared to Asparagus-Derived Analogs

Asparanin A demonstrates potent, broad-spectrum cytotoxicity against a panel of five human tumor cell lines with IC₅₀ values ranging from 2.05 to 2.84 μg/mL. This activity is comparable to the co-isolated Aspaoligonins A and B from the same study [1]. However, this level of potency distinguishes Asparanin A from other *Asparagus* extracts and less characterized saponin fractions, where observed IC₅₀ values are often significantly higher, reflecting a lower concentration of the active principle. For instance, extracts from *Asparagus laricinus* exhibit IC₅₀ values against breast cancer cells of 97.6 μg/mL, demonstrating that crude material is orders of magnitude less potent than the purified compound, Asparanin A [2].

cytotoxicity steroidal saponin IC50

Cell Line-Dependent Cell Cycle Arrest: G0/G1 in Endometrial Carcinoma vs. G2/M in Hepatocellular Carcinoma

Asparanin A's mechanism of action is characterized by a cell-type-specific induction of cell cycle arrest. In human endometrial carcinoma Ishikawa cells, treatment with Asparanin A led to a significant and concentration-dependent accumulation of cells in the G0/G1 phase [1]. Conversely, in human hepatocellular carcinoma HepG2 cells, Asparanin A treatment resulted in a pronounced arrest at the G2/M phase [2]. This differential effect is a key distinguishing feature compared to many other natural products and synthetic agents that exhibit a singular, consistent mode of cell cycle interference. This dual-phase arrest capability may reflect engagement of distinct molecular checkpoints in different cancer types, a nuance that is lost when using non-specific saponin mixtures.

cell cycle arrest Ishikawa HepG2

In Vivo Antitumor Efficacy Demonstrated in a Xenograft Model, a Level of Evidence Lacking for Most Asparagus Saponin Analogs

Asparanin A has demonstrated statistically significant in vivo antitumor efficacy in a mouse xenograft model of human endometrial carcinoma, a level of validation that is absent for the vast majority of other *Asparagus*-derived steroidal saponins. Oral administration of Asparanin A to tumor-bearing mice resulted in a significant reduction in tumor growth, inhibited tumor cell proliferation, and induced apoptosis within the tumor tissue [1]. This in vivo confirmation provides a substantially higher level of evidence for its potential as a lead compound or tool for preclinical research. While Shatavarin IV (Asparanin B) has shown activity in an Ehrlich ascites carcinoma (EAC) model, that study utilized a saponin-rich fraction containing only 5.05% Shatavarin IV rather than the pure compound, complicating direct attribution of the effect [2].

in vivo xenograft endometrial cancer

Inhibition of Cancer Cell Migration and Invasion via Ras/ERK/MAPK Pathway, a Distinct Anti-Metastatic Profile

Beyond cytotoxic and cytostatic effects, Asparanin A has been shown to directly inhibit cancer cell migration and invasion, key hallmarks of metastasis. In a comprehensive multi-omics study on Ishikawa endometrial cancer cells, Asparanin A treatment significantly suppressed cell wound healing, migration, and invasion. The mechanism was traced to the modulation of the Ras/ERK/MAPK signaling pathway and involved the regulation of specific miRNAs, including miR-6236-p5 and miR-12136_R+8 [1]. This anti-metastatic activity is a distinct functional attribute that adds another layer of differentiation from other steroidal saponins. For example, the related saponin Dioscin was found to reduce cell motility in invasive breast cancer cells (MDA-MB-468), but the primary mechanism of action for Asparanin A's anti-metastatic effect appears to be unique [2].

anti-metastatic migration invasion

Evidence-Based Application Scenarios for Asparanin A Procurement


Preclinical Oncology Research on Endometrial Cancer (EC)

Given the robust in vitro and in vivo data demonstrating efficacy in Ishikawa endometrial carcinoma cells and a corresponding xenograft model, Asparanin A is an ideal tool compound or positive control for EC research. Its dual mechanism involving G0/G1 cell cycle arrest, mitochondrial apoptosis via PI3K/AKT/mTOR inhibition, and anti-metastatic activity via Ras/ERK/MAPK makes it a valuable reference for studying interconnected oncogenic pathways in this disease [1], [2]. Procurement should be prioritized for laboratories focused on EC pathobiology and therapeutic development.

Investigations of Cell-Type-Specific Cell Cycle Regulation

Asparanin A's unique ability to induce G0/G1 arrest in endometrial cancer cells but G2/M arrest in hepatocellular carcinoma cells makes it a powerful chemical probe for dissecting cell cycle checkpoints [1]. Researchers studying the differential regulation of the G1/S and G2/M transitions across various cancer cell types will find Asparanin A to be a valuable reagent for comparative mechanistic studies, a property not shared by less selective cell cycle inhibitors.

Studies on Natural Product-Based Cancer Metastasis Inhibitors

The compound's validated capacity to inhibit cancer cell migration and invasion, coupled with the identification of specific miRNA and gene targets (e.g., miR-6236-p5, KITLG, PDGFD, NRAS), provides a strong rationale for its use in anti-metastasis research [2]. This application is particularly relevant for groups investigating the molecular underpinnings of cancer cell motility and the development of novel therapeutics to prevent metastasis, a leading cause of cancer mortality.

Comparative Pharmacognosy and Quality Control of Asparagus-Derived Materials

For analytical chemists and pharmacognosists, high-purity Asparanin A is an essential reference standard for the identification, quantification, and quality control of extracts from *Asparagus officinalis*, *A. racemosus*, and related species [3]. Its use as an analytical standard ensures the accurate chemotaxonomic fingerprinting and standardization of botanical raw materials and finished products, which is critical for reproducibility in both research and industrial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asparanin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.